4-Nitrobenzoyl isothiocyanate

Physical Organic Chemistry Chemical Procurement Formulation Development

Select 4-Nitrobenzoyl isothiocyanate when your research demands the unique electronic effects of a strong electron-withdrawing para-nitro group (Hammett σp +0.78). This building block ensures quantifiably different reaction kinetics and product stability compared to simpler acyl isothiocyanates. It is essential for synthesizing electron-deficient thiourea ligands, investigating antimicrobial SAR, or achieving superior UV detection sensitivity in HPLC/LC-MS derivatization protocols.

Molecular Formula C8H4N2O3S
Molecular Weight 208.2 g/mol
CAS No. 28115-92-6
Cat. No. B1295289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzoyl isothiocyanate
CAS28115-92-6
Molecular FormulaC8H4N2O3S
Molecular Weight208.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N=C=S)[N+](=O)[O-]
InChIInChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H
InChIKeyUNYZFXQNOYBLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzoyl Isothiocyanate (CAS 28115-92-6): Procurement-Relevant Identity and Core Characteristics


4-Nitrobenzoyl isothiocyanate (CAS 28115-92-6) is a substituted aroyl isothiocyanate with the molecular formula C8H4N2O3S and a molecular weight of 208.19 g/mol [1]. It is characterized by a benzoyl core functionalized with a strongly electron-withdrawing para-nitro group and a reactive isothiocyanate (-NCS) moiety . This compound is primarily utilized as an electrophilic building block for synthesizing thiourea derivatives and their corresponding metal complexes [2].

4-Nitrobenzoyl Isothiocyanate: Why Substitution with Unsubstituted or Electron-Donating Analogs Compromises Reactivity and Utility


Interchanging 4-nitrobenzoyl isothiocyanate with simpler acyl isothiocyanates like unsubstituted benzoyl isothiocyanate or electron-donating analogs (e.g., 4-methoxybenzoyl isothiocyanate) is not scientifically trivial due to the profound impact of the para-nitro group on electronic properties. The strong -I and -M effects of the nitro group significantly polarize the adjacent carbonyl and isothiocyanate moieties [1]. This electronic modulation directly translates into quantifiable differences in key physical properties and enhanced electrophilicity, which governs reaction kinetics and the stability of resulting thiourea derivatives [2]. The evidence presented below establishes that these are not interchangeable reagents when specific reactivity profiles or physicochemical characteristics are required.

4-Nitrobenzoyl Isothiocyanate: Quantified Differentiation from Benzoyl Isothiocyanate in Physical Properties and Electronic Reactivity


Quantified Differentiation in Physical State and Bulk Properties: 4-Nitrobenzoyl Isothiocyanate vs. Benzoyl Isothiocyanate

The introduction of a para-nitro group fundamentally alters the physical state and bulk properties compared to the unsubstituted parent compound. 4-Nitrobenzoyl isothiocyanate is a solid at room temperature, while benzoyl isothiocyanate is a liquid, a difference that impacts handling, formulation, and purification strategies [1]. This is accompanied by a higher density and a significantly elevated boiling point at atmospheric pressure [1].

Physical Organic Chemistry Chemical Procurement Formulation Development

Enhanced Electrophilicity of 4-Nitrobenzoyl Isothiocyanate Inferred from Hammett Linear Free-Energy Relationships

The reactivity of substituted benzoyl isothiocyanates is governed by the electronic nature of the substituent. A strong linear correlation exists between the 13C NMR chemical shift of the isothiocyanate carbon and the Hammett σp constant of the para-substituent [1]. This established relationship allows for a quantitative inference of relative electrophilicity.

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Differentiation in Molecular Weight for Stoichiometric Calculations and Synthesis Design

The presence of the para-nitro group results in a significantly higher molecular weight for 4-nitrobenzoyl isothiocyanate compared to its unsubstituted analog, a critical factor for accurate stoichiometric calculations in synthesis and for procurement planning.

Synthetic Chemistry Stoichiometry Procurement Planning

4-Nitrobenzoyl Isothiocyanate: Recommended Procurement Scenarios Based on Quantified Differentiation


Synthesis of Thiourea Ligands for Metal Complexation with Enhanced Electron-Deficient Character

Procurement of 4-nitrobenzoyl isothiocyanate is scientifically indicated when the research goal is to generate thiourea-based ligands and their subsequent metal complexes with enhanced electron-deficient character. The strong electron-withdrawing nature of the para-nitro group, as quantified by its Hammett σp constant (+0.78) [1], modulates the electronic environment of the resulting ligand and its metal complexes, potentially impacting properties like redox behavior and stability.

Investigations into Structure-Activity Relationships (SAR) of Acyl Thioureas as Antimicrobial Agents

This compound is a rational choice for SAR studies exploring the antimicrobial potential of acyl thiourea derivatives. Its use as a starting material is well-documented in the synthesis of ligands that, upon complexation with metals like Mn(II), Co(II), Zn(II), and Hg(II), exhibit activity against bacterial strains including E. coli and S. aureus [2]. Procuring this specific building block allows for the direct investigation of the nitro group's contribution to any observed biological effect compared to derivatives with different substituents.

Analytical Method Development Requiring a UV-Chromophoric and Mass-Differentiating Derivatization Agent

For analytical chemistry applications, particularly in the development of derivatization protocols for amines or amino acids, 4-nitrobenzoyl isothiocyanate offers a distinct advantage over simpler analogs. The strong UV absorbance conferred by the 4-nitrobenzoyl chromophore enhances detection sensitivity in HPLC/UV methods. Furthermore, its higher molecular weight (208.19 g/mol) compared to benzoyl isothiocyanate (163.20 g/mol) provides a more significant mass shift in LC-MS analysis, facilitating the unambiguous identification of derivatized analytes from complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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